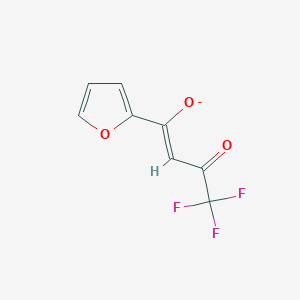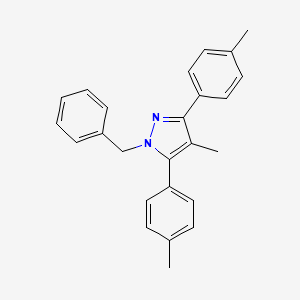![molecular formula C23H33N5O2S B10920776 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3,5-dimethyl-N-[4-(propan-2-yl)phenyl]-1-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10920776.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3,5-dimethyl-N-[4-(propan-2-yl)phenyl]-1-propyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity
Preparation Methods
The synthesis of N4-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is favored for its efficiency and the ability to introduce various substituents on the pyrazole ring.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the sulfonamide group play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target involved .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, N4-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~-(4-ISOPROPYLPHENYL)-3,5-DIMETHYL-1-PROPYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
3(5)-Substituted Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
N-(3,5-Dinitro-1H-Pyrazol-4-yl)-1H-Tetrazol-5-Amine:
1-(1H-Pyrazol-4-yl)ethanone: Used in various synthetic applications due to its reactive ketone group.
Properties
Molecular Formula |
C23H33N5O2S |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3,5-dimethyl-N-(4-propan-2-ylphenyl)-1-propylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C23H33N5O2S/c1-7-14-27-19(6)23(18(5)24-27)31(29,30)28(16-21-13-15-26(8-2)25-21)22-11-9-20(10-12-22)17(3)4/h9-13,15,17H,7-8,14,16H2,1-6H3 |
InChI Key |
SZUALDWVMSJBFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)S(=O)(=O)N(CC2=NN(C=C2)CC)C3=CC=C(C=C3)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromo-3-methyl-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-2-thienyl)methylene]propanohydrazide](/img/structure/B10920694.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10920697.png)
![6-(furan-2-yl)-3-methyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10920701.png)
![1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10920709.png)


![methyl 1-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10920736.png)
![2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10920744.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10920748.png)
![2-[(4-fluorophenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10920757.png)
![1-benzyl-N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920765.png)

![{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10920781.png)
![azepan-1-yl[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10920783.png)
